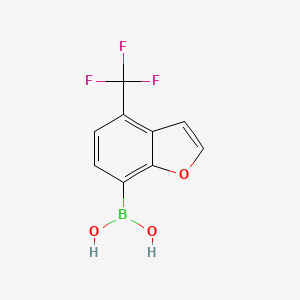
(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (4-(Trifluoromethyl)benzofuran-7-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the replacement of the boronic acid group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield an alcohol or ketone, while reduction may produce a hydroxyl group.
Scientific Research Applications
(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a building block for drug development is ongoing.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)benzofuran-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the benzofuran ring.
3-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
(4-(Trifluoromethyl)benzofuran-7-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
325486-42-8 |
|---|---|
Molecular Formula |
C9H6BF3O3 |
Molecular Weight |
229.95 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1-benzofuran-7-yl]boronic acid |
InChI |
InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7(10(14)15)8-5(6)3-4-16-8/h1-4,14-15H |
InChI Key |
LHYYUWDEHXQRIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)C(F)(F)F)C=CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















